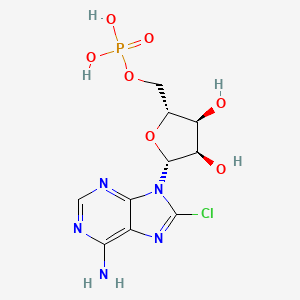
4-(4-Aminophenylmethyl)piperidine
Vue d'ensemble
Description
4-(4-Aminophenylmethyl)piperidine is a chemical compound with the molecular formula C12H18N2 . It is used for research purposes .
Synthesis Analysis
Piperidine derivatives, such as 4-(4-Aminophenylmethyl)piperidine, can be synthesized through various intra- and intermolecular reactions . For instance, a series of novel derivatives of 4-amino methyl piperidine were synthesized and explored for analgesic potential against mu opioid receptor .Molecular Structure Analysis
Piperidine, a key component of 4-(4-Aminophenylmethyl)piperidine, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine moiety of the molecule has similar geometric parameters to other piperidine-based compounds, which supports the hypothesis that the piperidine ring in these molecules is the primary structural feature responsible for their activity .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The 4,4′-trimethylenedipiperidine can act as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits .Physical And Chemical Properties Analysis
Piperidine, a component of 4-(4-Aminophenylmethyl)piperidine, is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature .Applications De Recherche Scientifique
Pharmaceutical Applications
Piperidines, including derivatives like 4-(Piperidin-4-ylmethyl)aniline, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The derivatives of piperidines have been used in the discovery and biological evaluation of potential drugs .
Synthesis of Various Piperidine Derivatives
The compound has been used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Role in Drug Designing
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, 4-(Piperidin-4-ylmethyl)aniline can be used as a building block in the synthesis of various drugs.
Use in Multi-component Synthesis
The compound has been used in multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives . This synthesis was carried out under reflux conditions in ethanol to afford substituted piperidines .
Use in Green Chemistry
The compound has been used in green processes for the synthesis of piperidines and dihydropyrrol-2-ones . These processes have several advantages such as good yields, easy work-ups, short reaction times, and utilize mild and clean reaction conditions .
Potential Treatment for HIV
A series of novel piperidin-4-ol derivatives, which can be synthesized from 4-(Piperidin-4-ylmethyl)aniline, were designed, synthesized, and evaluated for potential treatment of HIV .
Mécanisme D'action
While the specific mechanism of action for 4-(4-Aminophenylmethyl)piperidine is not mentioned in the search results, piperidine derivatives have been found to exhibit various pharmacological effects. For example, some piperidine derivatives have shown potential analgesic activity against the mu opioid receptor .
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 4-(4-Aminophenylmethyl)piperidine, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-(piperidin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNHLPPJDFYMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451242 | |
| Record name | 4-(4-Aminophenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenylmethyl)piperidine | |
CAS RN |
37581-35-4 | |
| Record name | 4-(4-Piperidinylmethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37581-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Aminophenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)propanoate](/img/structure/B1599939.png)